![molecular formula C6H11NO3S B3002201 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1864058-40-1](/img/structure/B3002201.png)

7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

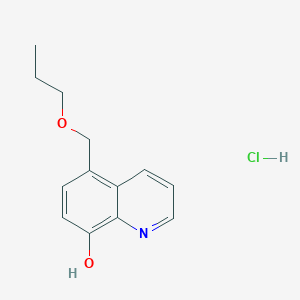

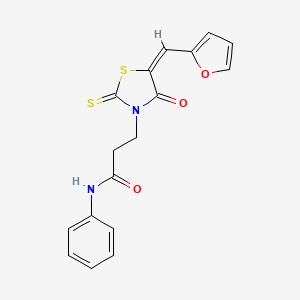

7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is a chemical compound with the molecular formula C6H11NO3S . It is a derivative of 7-Oxabicyclo[2.2.1]heptane, which is also known as 1,4-epoxycyclohexane . This compound has been reported to have interesting biological activity .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is available as a 2D Mol file or as a computed 3D SD file . The structure is based on the 7-Oxabicyclo[2.2.1]heptane skeleton, with a sulfonamide group attached .Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane derivatives are found in nature and have interesting biological properties. They are readily available through Diels–Alder reactions of furans or by other methods . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has been reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo hept-5-ene skeleton .Scientific Research Applications

Hormone Therapy for Breast Cancer

This compound has shown improved activity in degrading estrogen receptor α, which is significant in hormone therapy for breast cancer treatment. It offers an alternative to traditional treatments like tamoxifen, especially in overcoming drug resistance through selective estrogen receptor degraders (SERDs) .

Solid-Phase Oligonucleotide Synthesis

In the field of oligonucleotide synthesis, especially for 3′-modified oligonucleotides, this compound is evaluated as a universal linker attached to a solid support, enhancing the efficiency of the synthesis process .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the Diels–Alder reaction with furans to generate various derivatives that are useful in synthesizing other complex molecules .

Thermochemistry

It is used in thermochemical studies to understand the enthalpy of polymerization and other heat-related properties, which are crucial in material science and engineering .

Enzyme Substrate Specificity Studies

This compound has been employed as a substrate to investigate the substrate specificity of certain enzymes, such as recombinant NADPH-dependent reductases, which play a role in the reductive reaction of ketones .

Mechanism of Action

Target of Action

The primary target of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is the estrogen receptor alpha (ERα). This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .

Mode of Action

7-Oxabicyclo[2.2.1]heptane-2-sulfonamide interacts with its target, ERα, by inducing its degradation. This degradation is mediated through a proteasome-mediated process . The compound’s interaction with ERα leads to changes in the receptor’s activity, thereby affecting the expression of genes regulated by this receptor .

Biochemical Pathways

The interaction of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide with ERα affects several biochemical pathways. One of the key pathways influenced is the interleukin-2 (IL2) gene expression pathway. The compound’s action inhibits the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for IL2 gene expression .

Result of Action

The molecular and cellular effects of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide’s action include the degradation of ERα and the subsequent inhibition of IL2 gene expression. These effects can lead to changes in cellular growth and development, particularly in cells where ERα plays a significant role .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide. For instance, the length and position of the alkyl side chain in the compound have been found to significantly affect its biological activity . .

properties

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJRBQXKNGFCRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxabicyclo[2.2.1]heptane-2-sulfonamide | |

CAS RN |

1864058-40-1 |

Source

|

| Record name | 7-oxabicyclo[2.2.1]heptane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)

![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)

![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)